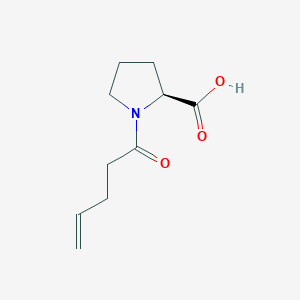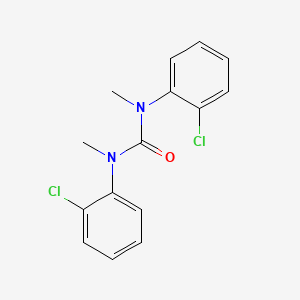
3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester is an organic compound with a unique structure that includes a cyclohexene ring, two carboxylic acid groups, and a chlorine atom
Vorbereitungsmethoden
The synthesis of 3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester typically involves the esterification of 3-Cyclohexene-1,1-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The chlorination step can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position.
Analyse Chemischer Reaktionen
3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study the effects of chlorinated esters on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester can be compared with similar compounds such as:
3-Cyclohexene-1-carboxylic acid: This compound lacks the chlorine atom and has only one carboxylic acid group, making it less reactive in certain chemical reactions.
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: This compound has a similar ester structure but differs in the position of the carboxylic acid groups and the absence of a chlorine atom, leading to different chemical and physical properties.
Diethyl 3-cyclopentene-1,1-dicarboxylate: This compound has a cyclopentene ring instead of a cyclohexene ring, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
575501-28-9 |
|---|---|
Molekularformel |
C12H17ClO4 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
diethyl 3-chlorocyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C12H17ClO4/c1-3-16-10(14)12(11(15)17-4-2)7-5-6-9(13)8-12/h6H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
VQIVBKRLZNCRFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC=C(C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

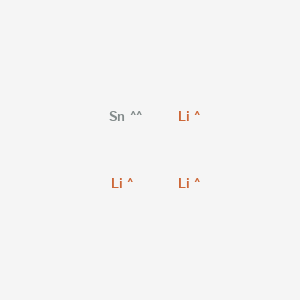
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
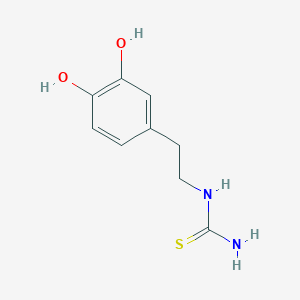
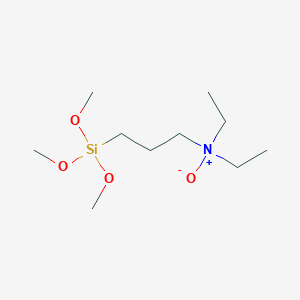
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)


![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
